Prenyl Benzoate: A Technical Guide to its Core Properties and Structure
Prenyl Benzoate: A Technical Guide to its Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenyl benzoate (B1203000), also known by its IUPAC name 3-methylbut-2-enyl benzoate, is an aromatic ester that has garnered interest in the fields of flavor, fragrance, and potentially, pharmacology.[1] Its characteristic sweet, balsamic, and fruity aroma has led to its use as a flavoring and fragrance agent.[2][3] Beyond its sensory properties, the presence of the prenyl group suggests the potential for enhanced biological activities, a trait observed in other prenylated natural products.[4][5][6] This technical guide provides a comprehensive overview of the basic properties, chemical structure, and available experimental data for prenyl benzoate, aimed at professionals in research and development.
Core Properties
The fundamental physicochemical properties of prenyl benzoate are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₁₄O₂ | [1][7] |
| Molecular Weight | 190.24 g/mol | [1] |
| IUPAC Name | 3-methylbut-2-enyl benzoate | [1] |
| CAS Number | 5205-11-8 | [1] |
| Appearance | Colorless liquid | [2][3] |
| Odor | Sweet, balsamic, fruity, with tea-like and chocolate notes | [2][3] |
| Boiling Point | 109-111 °C at 2.00 mm Hg; 280-281 °C at 760.00 mm Hg | [2] |
| Density | 1.016 - 1.025 g/cm³ at 25 °C | [2] |
| Refractive Index | 1.514 - 1.521 at 20 °C | [2] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [1][7] |
| Vapor Pressure | 0.004 mmHg at 25 °C (estimated) | [2] |
| Flash Point | 98.89 °C (210.00 °F) TCC | [2] |
Chemical Structure
Prenyl benzoate is the ester formed from the condensation of benzoic acid and prenyl alcohol (3-methyl-2-buten-1-ol). The structure consists of a benzene (B151609) ring attached to a carbonyl group, which is in turn linked to the prenyl moiety through an oxygen atom.
Caption: Chemical structure of prenyl benzoate.
Experimental Protocols
Synthesis of Prenyl Benzoate
Reaction Scheme:
Caption: Generalized synthesis of prenyl benzoate.
Materials:
-
Prenyl alcohol (3-methyl-2-buten-1-ol)
-
Benzoyl chloride
-
Anhydrous pyridine or triethylamine
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
Procedure (Inferred):
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve prenyl alcohol in an anhydrous solvent such as diethyl ether or dichloromethane.
-
Add a slight molar excess of a base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a stoichiometric equivalent of benzoyl chloride to the cooled, stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and the hydrochloride salt of the base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude prenyl benzoate.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
Spectroscopic Analysis
Mass Spectrometry:
-
Technique: Electron Ionization (EI) Mass Spectrometry.
-
Instrumentation: Hitachi M-80B.[1]
-
Ionization Energy: 70 eV.[1]
-
Key Fragmentation Peaks (m/z): 105 (base peak, corresponding to the benzoyl cation [C₆H₅CO]⁺), 68, 41, 77, 69.[1] The fragmentation pattern is characteristic of benzoate esters, with the primary cleavage occurring at the ester linkage to form the stable benzoyl cation.
Infrared (IR) Spectroscopy:
-
Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.[1]
-
Sample Preparation: Capillary cell: Neat.[1]
-
Key Absorptions: Characteristic absorptions for benzoate esters include a strong C=O stretching vibration around 1720 cm⁻¹, C-O stretching vibrations in the 1300-1100 cm⁻¹ region, and aromatic C-H and C=C stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific, published spectrum for prenyl benzoate with detailed experimental conditions was not found, predicted spectra and data from analogous compounds suggest the following expected chemical shifts in CDCl₃:
-
¹H NMR:
-
Aromatic protons (benzoate moiety): ~7.4-8.1 ppm.
-
Vinylic proton of the prenyl group: ~5.4-5.6 ppm.
-
Methylene protons adjacent to the ester oxygen: ~4.7-4.9 ppm.
-
Methyl protons of the prenyl group: ~1.7-1.8 ppm.
-
-
¹³C NMR:
-
Carbonyl carbon: ~166 ppm.
-
Aromatic carbons: ~128-133 ppm.
-
Vinylic carbons of the prenyl group: ~120 and ~140 ppm.
-
Methylene carbon adjacent to the ester oxygen: ~62 ppm.
-
Methyl carbons of the prenyl group: ~18 and ~26 ppm.
-
Biological Activity and Signaling Pathways
Specific studies detailing the signaling pathways modulated by prenyl benzoate are limited. However, the broader class of prenylated phenolic compounds, including prenylated flavonoids and benzoic acid derivatives, has been the subject of extensive research.[9][10]
Antioxidant and Anti-inflammatory Potential: Prenylation is known to enhance the biological activities of phenolic compounds, often by increasing their lipophilicity and ability to interact with cell membranes.[5][6][9] Prenylated flavonoids have demonstrated significant antioxidant activity in various in vitro assays, such as DPPH and ABTS radical scavenging.[11][12] Furthermore, many prenylated compounds exhibit anti-inflammatory properties by inhibiting key inflammatory mediators and enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[9][13] For example, 8-prenyl quercetin (B1663063) has been shown to exert anti-inflammatory effects by targeting the SEK1-JNK1/2 and MEK1-ERK1/2 signaling pathways.[14] While these activities have not been specifically confirmed for prenyl benzoate, its structure suggests that it may possess similar properties.
Other Potential Activities: Prenylated benzoic acid derivatives isolated from Piper species have shown anti-infective properties, including antibacterial, antifungal, and antiparasitic activities.[10] This suggests that prenyl benzoate could be a subject for investigation in the development of new anti-infective agents.
Due to the lack of specific studies on the signaling pathways of prenyl benzoate, a diagram for a specific pathway cannot be provided at this time. Research in this area would be valuable to elucidate its potential pharmacological effects.
Conclusion
Prenyl benzoate is a well-characterized aromatic ester with established applications in the flavor and fragrance industry. Its fundamental physicochemical properties and spectroscopic data are readily available. While a specific, published protocol for its synthesis is not widespread, it can be reliably prepared using standard esterification methods. The biological activities of prenyl benzoate have not been extensively studied, but the known effects of related prenylated compounds suggest that it may possess noteworthy antioxidant, anti-inflammatory, and anti-infective properties. Further research is warranted to explore the potential pharmacological applications of prenyl benzoate and to elucidate its mechanisms of action and interactions with biological signaling pathways.
References
- 1. Prenyl benzoate | C12H14O2 | CID 21265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prenyl benzoate, 5205-11-8 [thegoodscentscompany.com]
- 3. prenyl benzoate [flavscents.com]
- 4. mdpi.com [mdpi.com]
- 5. Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.polyu.edu.hk [research.polyu.edu.hk]
- 7. scent.vn [scent.vn]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Antioxidant Activity of Prenylflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prenylated Stilbenoids Affect Inflammation by Inhibiting the NF-κB/AP-1 Signaling Pathway and Cyclooxygenases and Lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects and molecular mechanisms of 8-prenyl quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
